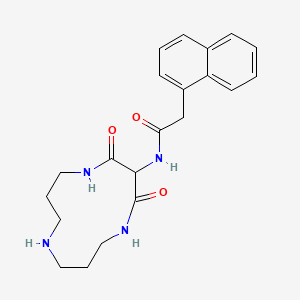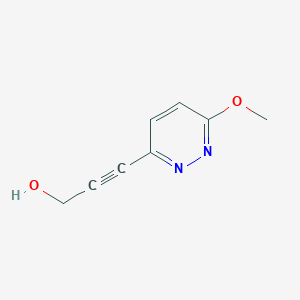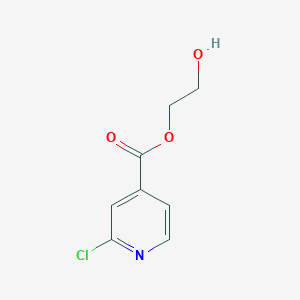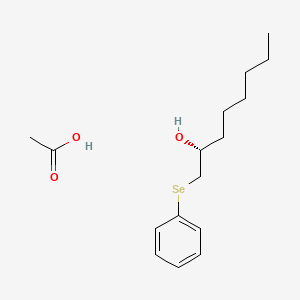![molecular formula C37H28N2O5 B12546690 Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone CAS No. 143285-37-4](/img/structure/B12546690.png)
Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone is an aromatic compound with a complex structure that includes multiple phenyl and ether groups. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone typically involves a multi-step process. One common method starts with the reaction of biphenol and p-nitrochlorobenzene under nitrogen protection. A salt-forming agent and a strong-polarity aprotic solvent are added, and the mixture is refluxed at 130-140°C for 3-5 hours. The resulting product is filtered, and deionized water is added to the filtrate, followed by cooling, filtration, washing, and drying to obtain 4,4’-bis(4-nitrophenoxy)biphenyl. This intermediate is then reduced using organic amine, nickel, and an ester organic solvent under nitrogen protection at 40-70°C and 10-20 atm pressure for 5-8 hours to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. The use of catalysts with high selectivity and simplified purification processes are common to ensure the product’s quality and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a nickel catalyst or other reducing agents like sodium borohydride.
Substitution: Halogenated compounds and strong bases or acids depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines .
Aplicaciones Científicas De Investigación
Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone exerts its effects is primarily through its interaction with other molecules via its functional groups. The compound’s multiple phenyl and ether groups allow it to form stable complexes and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Phenylenebis{[4-(4-aminophenoxy)phenyl]methanone}: Similar structure but with different connectivity of the phenyl groups.
4-Bis(4-aminophenoxy)phenoxy derivatized phthalocyanine: Contains similar functional groups but is conjugated to a phthalocyanine core.
Uniqueness
Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone is unique due to its specific arrangement of phenyl and ether groups, which confer distinct thermal and mechanical properties. This makes it particularly valuable in applications requiring high stability and performance.
Propiedades
Número CAS |
143285-37-4 |
|---|---|
Fórmula molecular |
C37H28N2O5 |
Peso molecular |
580.6 g/mol |
Nombre IUPAC |
bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone |
InChI |
InChI=1S/C37H28N2O5/c38-27-5-13-31(14-6-27)43-35-21-17-33(18-22-35)41-29-9-1-25(2-10-29)37(40)26-3-11-30(12-4-26)42-34-19-23-36(24-20-34)44-32-15-7-28(39)8-16-32/h1-24H,38-39H2 |
Clave InChI |
NNFPXDULJJJKBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)N)OC5=CC=C(C=C5)OC6=CC=C(C=C6)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)

![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)
![2-({[3,5-Bis(trifluoromethyl)phenyl]methoxy}methyl)-2-phenylpiperidine](/img/structure/B12546671.png)

![Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]-](/img/structure/B12546676.png)



